1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride
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Overview
Description
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a synthetic organic compound It features a pyridinium core substituted with a 2-chloroethyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an alkylating agent.
Introduction of the 2-Chloroethyl Group: This step involves the reaction of the pyridinium compound with 2-chloroethanol under acidic conditions to introduce the 2-chloroethyl group.
Attachment of the Tetrahydropyran Ring: The final step involves the reaction of the intermediate with tetrahydropyran under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)pyridinium chloride: Lacks the tetrahydropyran ring.
4-(Tetrahydropyran-4-yl)pyridinium chloride: Lacks the 2-chloroethyl group.
Uniqueness
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is unique due to the presence of both the 2-chloroethyl group and the tetrahydropyran ring, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, a compound with the molecular formula C₁₂H₁₇Cl₂NO, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms, efficacy against various pathogens, and relevant case studies.
- Molecular Weight : 262.18 g/mol
- CAS Number : 1258208-30-8
- Structure : The compound features a pyridinium ring substituted with a chloroethyl group and a tetrahydropyran moiety, which may influence its biological interactions.
This compound is primarily studied for its potential as an antimicrobial agent. The presence of the pyridinium structure suggests possible interactions with biological membranes, potentially disrupting cellular integrity in pathogens.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrimidine have shown efficacy against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 - 1 |
Enterococcus faecalis | 0.25 - 1 |
Bacillus subtilis | 0.5 - 2 |
Cytotoxicity and Selectivity
In vitro studies have reported that certain derivatives show selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related compound demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells but had a much higher IC₅₀ of over 2 μM against non-cancerous MCF10A cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
Study on Antiviral Activity
In a study focusing on antiviral properties, compounds structurally related to pyridinium derivatives were evaluated for their ability to inhibit viral replication in mouse models. A lead compound exhibited a more than two-log reduction in viral load in infected mice when administered at a dose of 40 mg/kg, indicating significant antiviral activity .
Safety Profile Assessment
A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile even at high doses (40 mg/kg), with no significant adverse effects noted over the treatment period . This safety profile is essential for considering further clinical development.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-(oxan-4-yl)pyridin-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClNO.ClH/c13-5-8-14-6-1-11(2-7-14)12-3-9-15-10-4-12;/h1-2,6-7,12H,3-5,8-10H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAWSKCOTREKMM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=[N+](C=C2)CCCl.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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